5,5,5-trifluoro-DL-leucine (TFL) acts as a competitive inhibitor of α-isopropylmalate synthase (α-IPMS), the enzyme catalyzing the first committed step in leucine biosynthesis. [, , ]
Competitive Inhibition: TFL binds to the active site of α-IPMS, preventing L-leucine from binding and hindering the enzyme's function. This leads to a shortage of intracellular L-leucine. [, ]
Selection Pressure: Yeast exposed to TFL face selective pressure. Only those with mutations in the LEU4 gene, encoding α-IPMS, can survive. These mutations often reduce the enzyme's sensitivity to TFL inhibition while maintaining some level of activity. [, , , , , , ]
Overproduction of Metabolites: The reduced feedback inhibition of α-IPMS in TFL-resistant mutants can lead to the overproduction of metabolites upstream in the pathway, such as isoamyl alcohol, a key flavor compound in alcoholic beverages. [, , , , , ]
Selection of Flavor-Enhancing Yeasts: TFL resistance is used to isolate yeast mutants that overproduce desirable flavor compounds like isoamyl alcohol and isoamyl acetate, important for the characteristic aroma of alcoholic beverages like beer, sake, and cachaça. [, , , , , ]
Genetic Studies: TFL resistance, often conferred by dominant mutations in the LEU4 gene, serves as a selectable marker in yeast transformations, facilitating genetic manipulations and studies on gene function. [, , ]
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